Pneumocandin B0, 5-(threo-3-hydroxy-L-ornithine)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

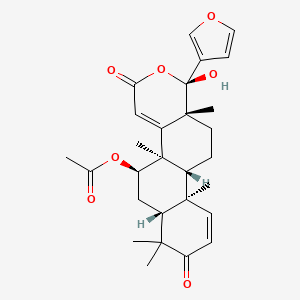

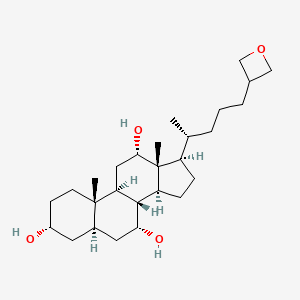

Pneumocandin B0, also known as hydroxy echinocandin, is an organic chemical compound with the formula C50H80N8O17. It is produced by the fungus Glarea lozoyensis. Pneumocandin B0 is a potent antifungal agent that inhibits the synthesis of β-(1→3)-D-glucan, a crucial component of fungal cell walls . This compound is particularly significant due to its role as a precursor in the synthesis of the antifungal drug caspofungin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pneumocandin B0 is primarily produced through fermentation processes involving the fungus Glarea lozoyensis. The biosynthesis involves a series of enzymatic reactions that convert primary metabolites into the complex lipohexapeptide structure of pneumocandin B0 .

Industrial Production Methods: Industrial production of pneumocandin B0 has been optimized through extensive mutation and medium optimization techniques. This includes the use of random mutagenesis and fermentation optimization to enhance yield . Additionally, metabolic profiling has been employed to identify key metabolites and enzymes that influence pneumocandin B0 biosynthesis, leading to improved production strategies .

Chemical Reactions Analysis

Types of Reactions: Pneumocandin B0 undergoes various chemical reactions, including oxidation and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents and specific enzymes that facilitate the conversion of intermediates into the final product .

Major Products: The major product formed from these reactions is caspofungin, a semisynthetic derivative of pneumocandin B0, which is widely used as an antifungal drug .

Scientific Research Applications

Pneumocandin B0 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it serves as a precursor for caspofungin, which is used to treat invasive fungal infections . In biology, pneumocandin B0 is used to study fungal cell wall synthesis and the mechanisms of antifungal resistance . In the industrial sector, the optimization of pneumocandin B0 production has significant implications for the large-scale manufacture of antifungal drugs .

Mechanism of Action

Pneumocandin B0 exerts its antifungal effects by inhibiting the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan in fungal cell walls . This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell lysis . The molecular targets involved in this pathway include the catalytic unit of β-(1,3)-D-glucan synthase .

Comparison with Similar Compounds

Pneumocandin B0 is part of the echinocandin family of antifungal lipohexapeptides. Similar compounds include echinocandin B, micafungin, and anidulafungin . Compared to these compounds, pneumocandin B0 has unique structural features, such as specific side chains and residues, that contribute to its distinct antifungal properties . The primary distinction lies in its role as a precursor for caspofungin, which has been optimized for clinical use .

Properties

IUPAC Name |

N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25S)-3-[(1S)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1S)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H82N8O16/c1-5-26(2)22-27(3)12-10-8-6-7-9-11-13-37(65)52-32-24-36(64)46(70)56-48(72)41-35(63)19-21-57(41)50(74)39(34(62)18-20-51)54-47(71)40(43(67)42(66)29-14-16-30(60)17-15-29)55-45(69)33-23-31(61)25-58(33)49(73)38(28(4)59)53-44(32)68/h14-17,26-28,31-36,38-43,46,59-64,66-67,70H,5-13,18-25,51H2,1-4H3,(H,52,65)(H,53,68)(H,54,71)(H,55,69)(H,56,72)/t26?,27?,28-,31+,32+,33-,34-,35-,36+,38-,39-,40-,41-,42-,43-,46+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVVQYCKEAJWFA-DATADPGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)N[C@@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@H](CCN)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H82N8O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1051.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150283-04-8 |

Source

|

| Record name | Pneumocandin B0, 5-((3R)-3-hydroxy-L-ornithine)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150283048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,6R)-3-[[2-(2-amino-1-methyl-5,6-dihydro-4H-pyrimidin-4-yl)acetyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid](/img/structure/B1211455.png)

![10-(Phenylmethyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1211461.png)